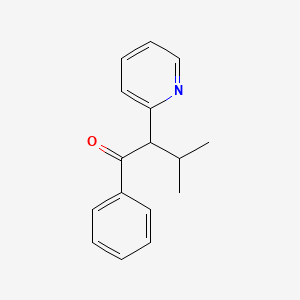
3-Methyl-1-phenyl-2-(pyridin-2-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-phenyl-2-(pyridin-2-yl)butan-1-one is an organic compound with a complex structure that includes a phenyl group, a pyridinyl group, and a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenyl-2-(pyridin-2-yl)butan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methylpyridine with ethyl pivalate, followed by oximization and esterification reactions . The reaction conditions are generally moderate, with controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-1-phenyl-2-(pyridin-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-Methyl-1-phenyl-2-(pyridin-2-yl)butan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-phenyl-2-(pyridin-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
- 2-Methyl-1-phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one
- 3-Methyl-2-phenyl-1-substituted-indole derivatives
Uniqueness: 3-Methyl-1-phenyl-2-(pyridin-2-yl)butan-1-one stands out due to its unique combination of a phenyl group and a pyridinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
7154-11-2 |
|---|---|
Fórmula molecular |
C16H17NO |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
3-methyl-1-phenyl-2-pyridin-2-ylbutan-1-one |
InChI |
InChI=1S/C16H17NO/c1-12(2)15(14-10-6-7-11-17-14)16(18)13-8-4-3-5-9-13/h3-12,15H,1-2H3 |
Clave InChI |
GOLAESQVRDHHNN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC=CC=N1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester](/img/structure/B13979858.png)
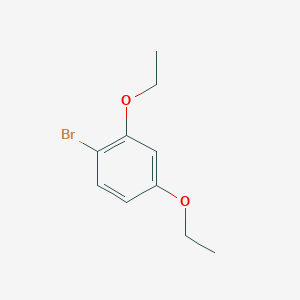
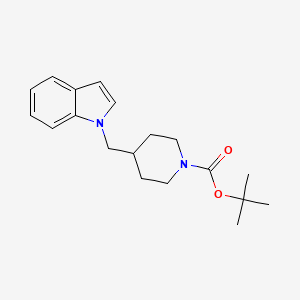
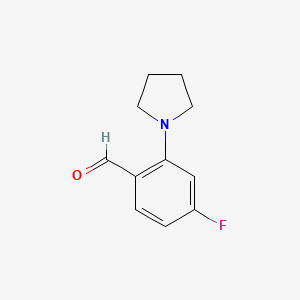
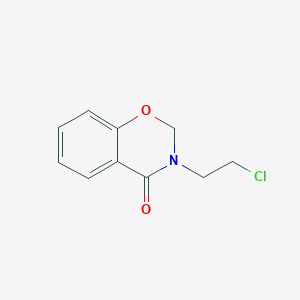
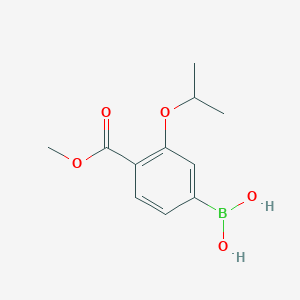
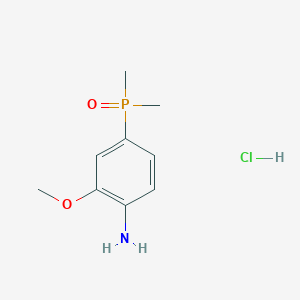
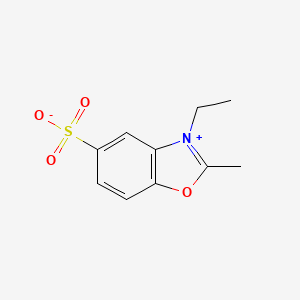
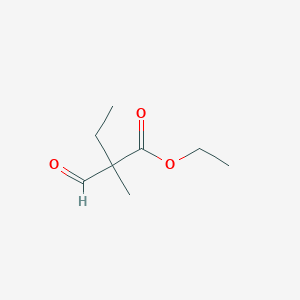
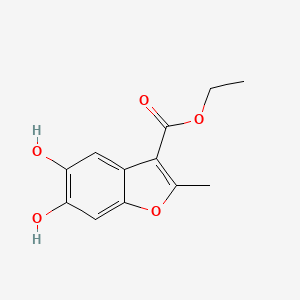
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[3,2-b]pyridine](/img/structure/B13979912.png)
![4-[[2-(1,1-Dimethylethyl)-1H-benzimidazol-1-yl]methyl]benzoic acid](/img/structure/B13979915.png)
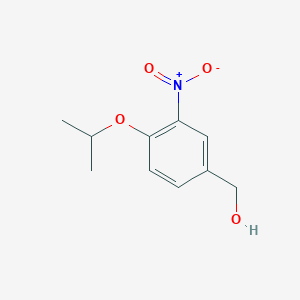
![7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13979923.png)
